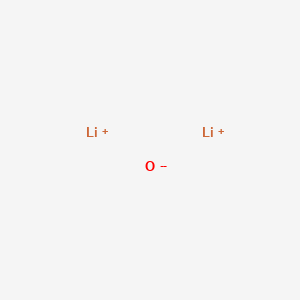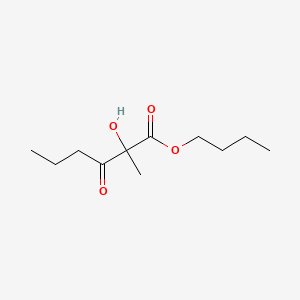
2-Naphthyl B-D-glucopyranoside monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthyl B-D-glucopyranoside monohydrate is a synthetic sugar analog known for its non-toxic properties. It is widely used in scientific research due to its versatility in exploring sugar transport, membrane dynamics, and receptor-ligand interactions within cells . This compound has a molecular formula of C16H18O6•H2O and a molecular weight of 324.33 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthyl B-D-glucopyranoside monohydrate typically involves the glycosylation of 2-naphthol with a suitable glucosyl donor under acidic or basic conditions. Commonly used glucosyl donors include glucosyl bromide or glucosyl chloride. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate or a base like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Naphthyl B-D-glucopyranoside monohydrate undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by β-glycosidases, resulting in the cleavage of the glycosidic bond to form 2-naphthol and glucose.
Oxidation: Can be oxidized to form corresponding quinones under specific conditions.
Substitution: The naphthyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: β-glycosidases in aqueous buffer solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophilic reagents like bromine or nitric acid.
Major Products
Hydrolysis: 2-naphthol and glucose.
Oxidation: Quinones.
Substitution: Substituted naphthyl derivatives.
Scientific Research Applications
2-Naphthyl B-D-glucopyranoside monohydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Naphthyl B-D-glucopyranoside monohydrate involves its hydrolysis by β-glycosidases, leading to the release of 2-naphthol and glucose. This hydrolysis reaction is crucial for studying enzyme kinetics and glycosidase activity. The compound’s fluorescent properties allow it to be used as a probe for monitoring various cellular processes .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-naphthyl B-D-glucopyranoside: Used as a substrate for β-glycosidases and forms an insoluble colored product upon hydrolysis.
4-Methylumbelliferyl B-D-glucopyranoside: Another glycosidase substrate used in enzyme assays.
Phenolphthalein B-D-glucuronide: Utilized in similar applications for studying glycosidase activity.
Uniqueness
2-Naphthyl B-D-glucopyranoside monohydrate is unique due to its non-toxic nature and versatility as a fluorescent probe. Its ability to explore sugar transport, membrane dynamics, and receptor-ligand interactions within cells makes it a valuable tool in various fields of scientific research .
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O6.H2O/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-6-5-9-3-1-2-4-10(9)7-11;/h1-7,12-20H,8H2;1H2/t12-,13-,14+,15-,16-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPMJKVBHWMQGT-DNJQXARPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3C(C(C(C(O3)CO)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(E)-3-(9H-fluoren-9-ylmethoxy)-3-oxo-1-phenylprop-1-en-2-yl]amino]propanoic acid](/img/structure/B7909372.png)





![5,11-dioxatetracyclo[7.3.2.23,7.02,8]hexadeca-1(13),2,7,9(14),15-pentaene-4,6,10,12-tetrone](/img/structure/B7909402.png)






